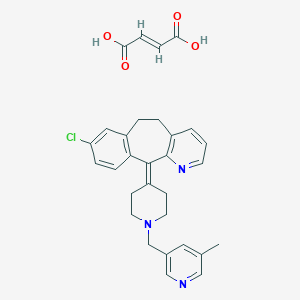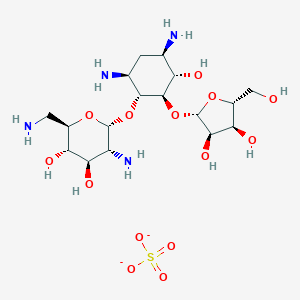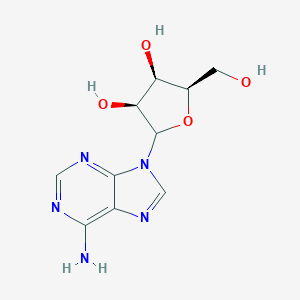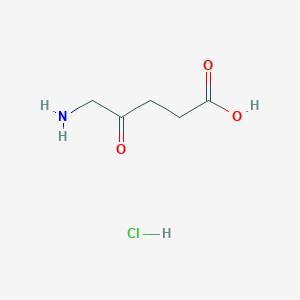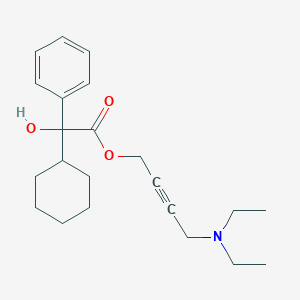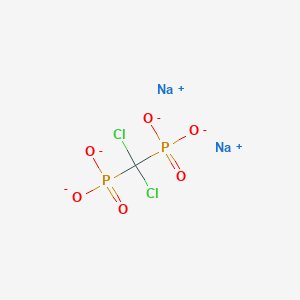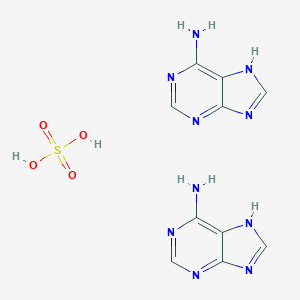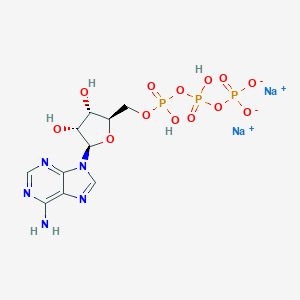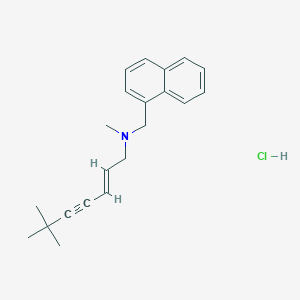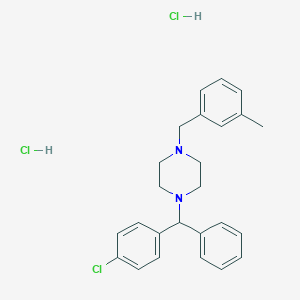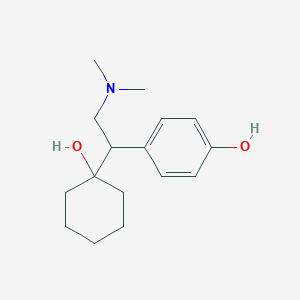
Desvenlafaxina
Descripción general
Descripción
Desvenlafaxina, conocido químicamente como (RS)-4-[2-dimetilamino-1-(1-hidroxiciclohexil)etil]fenol, es una forma sintética del principal metabolito activo de la venlafaxina. Se clasifica como un inhibidor de la recaptación de serotonina-norepinefrina (IRSN) y se utiliza principalmente para tratar el trastorno depresivo mayor . This compound fue aprobada para uso médico en los Estados Unidos en 2008 .
Mecanismo De Acción
El mecanismo de acción exacto de la desvenlafaxina no se comprende completamente, pero se cree que implica la potenciación de la serotonina y la norepinefrina en el sistema nervioso central a través de la inhibición de su recaptación . This compound se une a los transportadores de serotonina y norepinefrina, evitando la reabsorción de estos neurotransmisores en la neurona presináptica, aumentando así sus niveles en la hendidura sináptica y mejorando la neurotransmisión .
Compuestos similares:
Duloxetina: Otro IRSN utilizado para tratar la depresión, la ansiedad y las afecciones de dolor crónico.
Comparación: this compound es única en su perfil farmacocinético, con un menor potencial de interacciones medicamentosas en comparación con la venlafaxina debido a sus diferentes vías metabólicas . A diferencia de la duloxetina, la this compound tiene una acción más selectiva sobre la recaptación de serotonina y norepinefrina sin una actividad significativa en otros receptores . Bupropión, aunque efectivo para la depresión, tiene un mecanismo de acción diferente y no está clasificado como un IRSN .
Las propiedades farmacológicas distintas de this compound la convierten en una opción valiosa para los pacientes que pueden no responder bien a otros antidepresivos, destacando su singularidad en el tratamiento del trastorno depresivo mayor .
Aplicaciones Científicas De Investigación
Desvenlafaxina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los IRSN y sus interacciones con otras sustancias químicas.
Biología: this compound se utiliza en la investigación para comprender sus efectos en los sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras.
Medicina: Se estudia ampliamente por su eficacia en el tratamiento del trastorno depresivo mayor y otras afecciones psiquiátricas.
Análisis Bioquímico
Biochemical Properties
Desvenlafaxine is a potent and selective serotonin and norepinephrine reuptake inhibitor . It interacts with serotonin and norepinephrine transporters (SERT & NAT), blocking the reuptake of these neurotransmitters, which are key in mood regulation .
Cellular Effects
Desvenlafaxine influences cell function by increasing the activity of serotonin and norepinephrine in the brain . This can lead to changes in cell signaling pathways and gene expression, affecting cellular metabolism .
Molecular Mechanism
Desvenlafaxine works by blocking the reuptake of serotonin and norepinephrine, key neurotransmitters in mood regulation . This is achieved by binding to and inhibiting the function of serotonin and norepinephrine transporters .
Temporal Effects in Laboratory Settings
The effects of Desvenlafaxine have been studied over time in laboratory settings. For instance, a study showed that Desvenlafaxine could abate a naloxone-induced rise in tail-skin temperature of morphine-dependent rats .
Dosage Effects in Animal Models
In animal models, the effects of Desvenlafaxine vary with different dosages. For instance, it has been shown to alleviate thermoregulatory dysfunction in ovariectomized rodent models .
Metabolic Pathways
Desvenlafaxine is primarily metabolized via conjugation by UGT isoenzymes, and to a minor extent, through oxidative metabolism via the CYP3A4 isoenzyme . This metabolic process involves various enzymes and cofactors .
Transport and Distribution
Desvenlafaxine is distributed within cells and tissues with a volume of distribution of 3.4 L/kg . It is excreted in urine, with 45% excreted as unchanged drug and about 24% as metabolites .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where serotonin and norepinephrine transporters are present, such as the presynaptic neuron’s membrane .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Desvenlafaxina se puede sintetizar a través de la desmetilación de la venlafaxina. El proceso implica el uso de reactivos como tribromuro de boro u otros agentes desmetilantes en condiciones controladas . La reacción suele tener lugar en un solvente orgánico como el diclorometano a bajas temperaturas para garantizar la estabilidad de los productos intermedios y finales.
Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de cromatografía líquida de alta resolución (HPLC) para purificar el compuesto después de la síntesis. El proceso está optimizado para garantizar un alto rendimiento y pureza, adhiriéndose a las normas de Buenas Prácticas de Manufactura (BPM) .
Análisis De Reacciones Químicas
Tipos de reacciones: Desvenlafaxina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios metabolitos.
Reducción: El compuesto se puede reducir en condiciones específicas para producir diferentes derivados.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar reactivos como los haluros de alquilo para reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y desmetilados, que a menudo se estudian por sus propiedades farmacológicas .
Comparación Con Compuestos Similares
Venlafaxine: The parent compound of desvenlafaxine, also an SNRI, used to treat major depressive disorder, anxiety, and panic disorders.
Duloxetine: Another SNRI used to treat depression, anxiety, and chronic pain conditions.
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) used for depression and smoking cessation.
Comparison: Desvenlafaxine is unique in its pharmacokinetic profile, having a lower potential for drug-drug interactions compared to venlafaxine due to its different metabolic pathways . Unlike duloxetine, desvenlafaxine has a more selective action on serotonin and norepinephrine reuptake without significant activity on other receptors . Bupropion, while effective for depression, has a different mechanism of action and is not classified as an SNRI .
Desvenlafaxine’s distinct pharmacological properties make it a valuable option for patients who may not respond well to other antidepressants, highlighting its uniqueness in the treatment of major depressive disorder .
Propiedades
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869118 | |
| Record name | O-Desmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Desvenlafaxine, the active metabolite of venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor. Desvenlafaxine inhibits neurotransmitter reuptake in serotonin, norepinephrine, and dopamine transporters. Desvenlafaxine inhibits serotonin transporters with 10 times the affinity of norepinephrine transporters, and dopamine transporters with the lowest affinity. In vitro, desvenlafaxine has no inhibition of monoamine oxidase, and almost no affinity for muscarinic, cholinergic, H1-histaminergic, and alpha1-adrenergic receptors., The exact mechanism of antidepressant action of desvenlafaxine has not been fully elucidated but appears to be associated with the drug's potentiation of serotonergic and noradrenergic activity in the CNS. Like venlafaxine and duloxetine, desvenlafaxine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake; however, inhibition of dopamine reuptake at concentrations that inhibit serotonin and norepinephrine reuptake appears unlikely in most patients. The drug does not inhibit monoamine oxidase (MAO) and has not demonstrated significant affinity for muscarinic cholinergic, H1-histaminergic, alpha1-adrenergic, dopaminergic, gamma-aminobutyric acid (GABA), glutamate, and opiate receptors in vitro. | |
| Record name | Desvenlafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desvenlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93413-62-8 | |
| Record name | Desvenlafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desvenlafaxine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | O-Desmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG99554ANW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desvenlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Desvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desvenlafaxine functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , , , , ] It selectively binds to and inhibits the serotonin and norepinephrine reuptake pumps, effectively increasing the concentration of these neurotransmitters within the synaptic cleft. [, ] This increase in synaptic serotonin and norepinephrine is thought to contribute to its antidepressant efficacy. []
A: While Desvenlafaxine demonstrates weak binding affinity for the dopamine transporter, it does not induce substantial alterations in extracellular dopamine concentration. [, ]
A: Research suggests that unlike Desvenlafaxine, acute administration of intravenous desvenlafaxine, a prodrug, does not lead to a significant decrease in extracellular serotonin levels. [] Additionally, while desvenlafaxine exhibits a dose-dependent increase in serotonin, LPM570065, the prodrug, shows a capped increase in extracellular serotonin when co-administered with the 5-HT1A receptor antagonist WAY-100635. [] This suggests potential differences in their interaction with serotonin receptors and autoreceptor-mediated feedback mechanisms. []
ANone: Unfortunately, the provided research articles do not specify the molecular formula, weight, or spectroscopic data for Desvenlafaxine. For detailed structural information, please refer to chemical databases or the drug's official documentation.
ANone: The provided research articles primarily focus on Desvenlafaxine's pharmacological properties and clinical effects. They do not provide information on material compatibility and stability under various conditions. For this information, please consult pharmaceutical sciences literature or material safety data sheets.
ANone: As a medication, Desvenlafaxine is not known to possess catalytic properties or have applications in chemical reactions. The provided research articles concentrate on its therapeutic uses.
ANone: The provided research articles do not delve into the computational chemistry or molecular modeling aspects of Desvenlafaxine. For information regarding simulations, calculations, or QSAR models, explore computational chemistry literature or related databases.
ANone: The provided research articles primarily focus on the clinical aspects of Desvenlafaxine and do not provide specific details regarding its stability under various conditions or formulation strategies employed to enhance its stability, solubility, or bioavailability. For a comprehensive understanding of Desvenlafaxine's formulation and stability, refer to pharmaceutical sciences literature and the drug's official product information.
ANone: The provided scientific research articles do not delve into the specific SHE regulations, risk minimization protocols, or responsible practices associated with Desvenlafaxine. This information falls under the purview of regulatory agencies and pharmaceutical company guidelines.
A: Desvenlafaxine exhibits high oral bioavailability, reaching approximately 80% after oral administration. [, , ] Food intake does not significantly affect its absorption. [, ]
A: Desvenlafaxine undergoes metabolism primarily via glucuronidation. [] It is excreted mainly through the kidneys, with urine being the primary route of elimination. [, , ] Approximately 69% of the administered dose is recovered in urine, predominantly as unchanged Desvenlafaxine or its glucuronide conjugate. []
A: Yes, Desvenlafaxine, unlike Venlafaxine, does not rely significantly on the cytochrome P450 2D6 (CYP2D6) enzyme system for its metabolism. [, ] This distinction suggests a potentially more favorable pharmacokinetic profile and lower risk of drug-drug interactions compared to Venlafaxine. [, , ]
A: Dosage adjustments are recommended for patients with severe renal impairment or those taking potent CYP3A4 inhibitors. [, ] Clearance rates are reduced in elderly individuals, those with severe renal dysfunction, and those with moderate to severe hepatic impairment, potentially necessitating dose adjustments. []
A: In vitro studies indicate that Desvenlafaxine does not act as a substrate or inhibitor of the P-glycoprotein transporter. []
A: Desvenlafaxine exhibits relatively low plasma protein binding at approximately 30%. [, ] This binding is independent of drug concentration. []
A: Electroencephalogram (EEG) data from studies indicate that at doses of 450 mg or higher, Desvenlafaxine leads to a significant increase in absolute beta energies across various brain regions, particularly in the frontotemporal lobes. [] This suggests potential effects on cortical activity and may contribute to its therapeutic or adverse effects.
A: Yes, numerous randomized, double-blind, placebo-controlled clinical trials have demonstrated the efficacy of Desvenlafaxine in treating MDD. [, , , , , , , , , , , , , , , , ] Significant improvements compared to placebo were observed in measures such as the Hamilton Rating Scale for Depression (HAM-D) and Montgomery-Asberg Depression Rating Scale (MADRS) scores. [, , , , , , , , , , ]
A: Pooled analyses of clinical trial data indicate that Desvenlafaxine demonstrates efficacy in treating MDD in both perimenopausal and postmenopausal women. [] Significant reductions in HAM-D scores and improvements in measures like the Sheehan Disability Scale (SDS) and Menopause Rating Scale (MRS) were observed compared to placebo in these subgroups. []
A: Yes, beyond its established use in MDD, Desvenlafaxine has been explored for its potential in treating conditions like vasomotor symptoms associated with menopause, [, , , , ] fibromyalgia, [] diabetic neuropathy, [] and neuropathic pain. []
ANone: The provided research articles do not delve into specific resistance mechanisms or cross-resistance patterns associated with Desvenlafaxine. This area requires further investigation and exploration of related scientific literature.
A: While the provided research primarily focuses on the efficacy and pharmacokinetic properties of Desvenlafaxine, they also highlight some safety and tolerability data. [, , , , , , , ] For a comprehensive understanding of the drug's safety profile, refer to the drug's official prescribing information and consult relevant toxicological databases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
